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molecular formula C7H6FNO2 B1341858 5-Fluoro-1,3-benzodioxol-4-amine CAS No. 492444-04-9

5-Fluoro-1,3-benzodioxol-4-amine

Cat. No. B1341858
M. Wt: 155.13 g/mol
InChI Key: HXEMSUWXUXWSHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07504408B2

Procedure details

5-Fluoro-1,3-benzodioxol-4-amine (1.1 g, 7.10 mmol), benzyltrimethylammonium dichloroiodate (2.7 g, 7.76 mmol) and calcium carbonate (0.92 g, 9.2 mmol) in a mixture of dichloromethane (10 ml) and methanol (5 ml) were stirred at room temperature for 3 hr. The mixture was filtered through Celite and then evaporated to a dark brown solid. The residue was purified by column chromatography on silica using a 1:1 mixture of methyl tert-butyl ether and iso-hexane as eluent to give 4-amino-5-fluoro-7-iodo-1,3-benzodioxole (1.14 g, 57%) as a pale brown solid; NMR Spectrum: (CDCl3) 3.61 (s, 2H), 6.00 (s, 2H), 6.81 (d, 1H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]2[O:6][CH2:7][O:8][C:4]=2[C:3]=1[NH2:11].[I:12](Cl)(=O)=O.I(Cl)(=O)=O.C([N+](C)(C)C)C1C=CC=CC=1.C(=O)([O-])[O-].[Ca+2]>ClCCl.CO>[NH2:11][C:3]1[C:4]2[O:8][CH2:7][O:6][C:5]=2[C:9]([I:12])=[CH:10][C:2]=1[F:1] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
FC1=C(C2=C(OCO2)C=C1)N
Name
Quantity
2.7 g
Type
reactant
Smiles
I(=O)(=O)Cl.I(=O)(=O)Cl.C(C1=CC=CC=C1)[N+](C)(C)C
Name
Quantity
0.92 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
were stirred at room temperature for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
evaporated to a dark brown solid
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica using
ADDITION
Type
ADDITION
Details
a 1:1 mixture of methyl tert-butyl ether and iso-hexane as eluent

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C(C=C(C=2OCOC21)I)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.14 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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